molecular formula C11H10N2O4 B016206 Ethyl 2-cyano-2-(2-nitrophenyl)acetate CAS No. 65548-02-9

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Cat. No.: B016206
CAS No.: 65548-02-9
M. Wt: 234.21 g/mol
InChI Key: JUGQARWTQZEZRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AS601245 is synthesized through a multi-step process involving the formation of the benzothiazole ring and subsequent functionalization to introduce the pyrimidine and pyridine moieties. The key steps include:

Industrial Production Methods

The industrial production of AS601245 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AS601245 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of AS601245, which can be further studied for their biological activities .

Mechanism of Action

AS601245 exerts its effects by selectively inhibiting the activity of c-Jun NH2-terminal kinase (JNK). This inhibition prevents the phosphorylation and activation of c-Jun, a key transcription factor involved in the regulation of genes associated with inflammation, apoptosis, and cell proliferation. By blocking JNK activity, AS601245 modulates various cellular processes, leading to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

AS601245 is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:

In comparison, AS601245 stands out for its balanced profile of selectivity, potency, and favorable pharmacokinetics, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 65548-02-9
  • Physical Form : Solid

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).
  • Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:

  • Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.
  • Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.
  • Differentiation : The compound may influence cellular differentiation processes.

Case Studies

  • Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.
  • Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .
  • Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Ethyl cyano(4-nitrophenyl)acetateModerate anti-inflammatory effectsDifferent nitro group position
Ethyl cyano(3-nitrophenyl)acetateLimited studies on neuroprotective effectsVariation in phenyl substitution
Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetatePotential for diverse bioactivity due to hydrazone linkageUnique hydrazone functionality

Applications in Scientific Research

This compound serves multiple roles across various fields:

  • Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.
  • Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.
  • Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.

Properties

IUPAC Name

ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQARWTQZEZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372919
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65548-02-9
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloronitrobenzene (47.2 g, 0.300 mole) and ethyl cyanoacetate (40 ml, 0.38 mol) in N,N-dimethylacetamide (DMA, 250 ml) was treated at once with potassium hydroxide pellets (120 g, 2.14 mole). The mixture was mechanically stirred and heated for ten minutes at 110°-120° C. (caution: minimal heat application may be needed, exothermic reaction) then poured into ice-cold dilute hydrochloric acid. Ether extractive workup gave an oil. The oil was passed through silica gel eluting with toluene to provide a yellow oil, which was dissolved in 100 ml methanol then chilled. The solid was filtered to afford ethyl cyano-2-nitrophenylacetate as a yellow solid (51.4 g, 73.2%) mp 57°-61° C. (literature 59°-60° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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